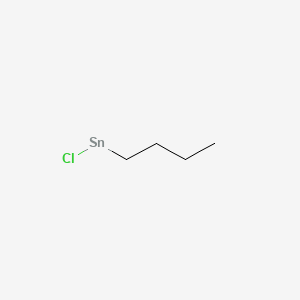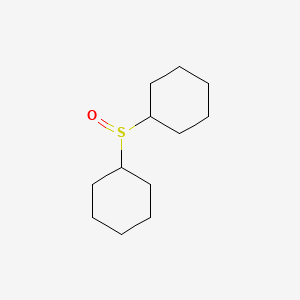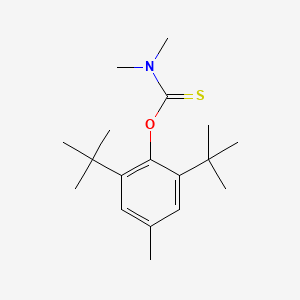
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties. It is a derivative of 2,6-di-tert-butyl-4-methylphenol, which is commonly used as an antioxidant in various industrial applications. The compound’s structure includes a phenyl ring substituted with tert-butyl groups and a dimethylcarbamothioate moiety, making it a versatile molecule in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with dimethylcarbamothioyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced forms of the carbamothioate group.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its effects on oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants, plastics, and other materials to enhance stability and prevent degradation.
Mecanismo De Acción
The mechanism of action of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound’s phenolic structure allows it to donate hydrogen atoms to reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the carbamothioate group can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: An oxidation product of 2,6-di-tert-butyl-4-methylphenol with similar antioxidant properties.
2,6-Di-tert-butylbenzoquinone: Another oxidation product with distinct chemical properties and applications.
Uniqueness
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate stands out due to its unique combination of a phenolic antioxidant structure and a carbamothioate group. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
13522-71-9 |
|---|---|
Fórmula molecular |
C18H29NOS |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
O-(2,6-ditert-butyl-4-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H29NOS/c1-12-10-13(17(2,3)4)15(20-16(21)19(8)9)14(11-12)18(5,6)7/h10-11H,1-9H3 |
Clave InChI |
SGALTZQLCAZUKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=S)N(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
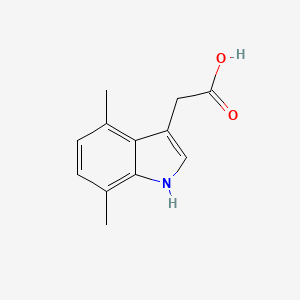
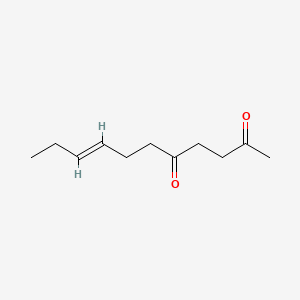
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
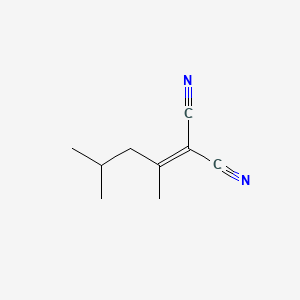
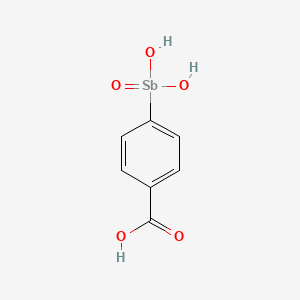
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

